molecular formula C8H16ClNO2S B2715526 Cyclohexyl(ethyl)sulfamoyl chloride CAS No. 114108-87-1

Cyclohexyl(ethyl)sulfamoyl chloride

Cat. No. B2715526
M. Wt: 225.73
InChI Key: BRDCOXLJAUYXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl(ethyl)sulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S . It is used in various chemical reactions as a reagent .

Scientific Research Applications

Selective Hydrogenation of Phenol to Cyclohexanone

Cyclohexanone is a crucial intermediate in the production of polyamides in the chemical industry. A study introduced a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which demonstrated high activity and selectivity for cyclohexanone formation from phenol under atmospheric pressure of hydrogen in aqueous media. This process achieved conversion rates of 99% with selectivity over 99%, showcasing the catalyst's effectiveness under mild conditions and without additives (Wang et al., 2011).

Synthesis of Optically Active Antisepsis Agents

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) represents a significant development in antisepsis treatment. Two efficient synthetic methods were developed for its production, showcasing its application as a novel small molecule that selectively inhibits Toll-like receptor 4-mediated signaling. This compound demonstrates protective effects in mouse models of endotoxin shock, inhibiting inflammatory mediators and showing quick onset of action, which is beneficial for post-treatment scenarios (Yamada et al., 2006).

Therapeutic Effects in Endotoxin Shock Model

Further research on TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) elucidated its therapeutic effects in a mouse model of endotoxin shock. It was found to inhibit the production of various inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukins when administered both before and after lipopolysaccharide challenge, significantly increasing survival rates. This highlights its potential as a treatment for sepsis (Sha et al., 2007).

Alternating Copolymerization with Carbon Dioxide

Cyclohexene oxide's copolymerization with carbon dioxide was catalyzed by chromium complexes with salalen ligands, revealing a highly active catalytic system under atmospheric pressure of CO2. This method produced copolymers with almost perfectly alternating structures, demonstrating a novel approach for utilizing cyclohexene oxide in polymer synthesis, which can contribute to developing sustainable materials (Nakano et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Cyclohexyl chloride, suggests that it is a flammable liquid and vapor. It is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-cyclohexyl-N-ethylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDCOXLJAUYXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(ethyl)sulfamoyl chloride

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